2-Aminoethyl Methanethiosulfonate Hydrochloride

Membrane Protein Topology Ion Channel Biophysics Substituted Cysteine Accessibility Method

SCAM protocols fail when impermeant MTS reagents (MTSET/MTSES) cannot reach intracellular cysteine residues. MTSEA-HCl is the only positively charged MTS probe with membrane permeability sufficient to access buried transmembrane sites-as validated in the rat brain IIA Na⁺ channel I1575A mutant where MTSEA bound an internal site inaccessible to MTSET and MTSES. • Reacts with 66% more residues than MTSET in EAAT1 glutamate transporter cysteine scanning (5 vs. 3 residues in TM4b-4c loop). • 15-min hydrolytic half-life-50% longer than MTSET's 10 min-ensures consistent activity during standard 1-5 min electrophysiology incubations. • ≥98% purity; standard packs 10-50 mg; bulk custom synthesis available.

Molecular Formula C3H10ClNO2S2
Molecular Weight 191.688
CAS No. 37597-96-9
Cat. No. B569152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethyl Methanethiosulfonate Hydrochloride
CAS37597-96-9
SynonymsMethanesulfonothioic Acid S-(2-Aminoethyl) Ester Hydrochloride;  _x000B_MTSEA-Chloride
Molecular FormulaC3H10ClNO2S2
Molecular Weight191.688
Structural Identifiers
SMILESCS(=O)(=S)OCCN.Cl
InChIInChI=1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H
InChIKeyNRPKIYSDVDLOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTSEA-Chloride: Cationic MTS Sulfhydryl Probe for SCAM


2-Aminoethyl Methanethiosulfonate Hydrochloride (commonly MTSEA or MTSEA-Chloride, CAS 37597-96-9) is a positively charged, membrane-permeant methanethiosulfonate (MTS) reagent with a molecular weight of 191.70 g/mol and purity typically ≥98% . It reacts specifically and rapidly with thiol groups to form mixed disulfides, releasing a methylsulfinate leaving group . This compound is a core tool in the substituted cysteine accessibility method (SCAM), widely employed to probe the structure-function relationships of ion channels and membrane transporters including ACh receptors, GABA receptors, lactose permease, and ryanodine receptors .

Probe Type Cationic, membrane-permeant MTS sulfhydryl probe
Primary Workflow Substituted cysteine accessibility method (SCAM)
Target Systems Ion channels, membrane transporters, topology mapping

Why MTSEA Cannot Be Substituted by MTSET or MTSES in SCAM


In SCAM (Substituted Cysteine Accessibility Method) studies, MTS reagents cannot be arbitrarily substituted because their charge, size, and reactivity directly dictate experimental outcomes. The target compound MTSEA carries a primary amine that confers a positive charge and membrane permeability at physiological pH, whereas MTSET bears a bulky, permanent trimethylammonium group that restricts its movement to extracellular aqueous compartments, and MTSES carries a negative charge that can be electrostatically excluded from certain pore regions [1]. Furthermore, the inherent reaction rates differ substantially: MTSET reacts approximately 2.5-fold faster than MTSEA with small sulfhydryl compounds, while MTSES reacts approximately 10-fold slower . Using an incorrect analog can therefore lead to false-negative conclusions about residue accessibility or misidentification of membrane topology, directly compromising the validity of structural models.

Charge & Size Limit Access

MTSET's bulky trimethylammonium group restricts reaction to extracellular sites; MTSES negative charge causes electrostatic exclusion from certain pore regions.

Reactivity Profiles Differ

Intrinsic sulfhydryl reaction rates vary substantially among MTS reagents; MTSET is more reactive while MTSES is significantly slower, altering modification extent and kinetics.

Membrane Topology Misidentification

Using impermeant MTSET/MTSES where MTSEA is required can produce false-negative accessibility results, compromising structural models of transmembrane regions.

MTSEA vs. MTSET and MTSES: Quantitative Performance Metrics


Membrane-Permeant Site Labeling vs. Impermeant MTSET and MTSES

MTSEA (2-Aminoethyl Methanethiosulfonate) is membrane-permeant, enabling modification of cysteine residues located in intracellular or transmembrane aqueous crevices. In contrast, the bulkier, permanently charged MTSET and negatively charged MTSES are membrane-impermeant and only react with residues exposed to the extracellular surface. This distinction was explicitly demonstrated in the rat brain IIA sodium channel mutant I1575A, which exposed an internal binding site that reacted with MTSEA but remained completely inaccessible to MTSET or MTSES [1].

Membrane Permeability
Head-to-head
MTSEA: accessible to internal site (I1575A mutant)
MTSET/MTSES: inaccessible
Rat brain IIA Na⁺ channel
Enables intracellular pore-lining residue mapping
Binary access difference; impermeant probes yield false negatives
Membrane Protein Topology Ion Channel Biophysics Substituted Cysteine Accessibility Method

Reaction Rate Advantage vs. MTSET in hSGLT1 Transporter

In the human Na⁺/glucose cotransporter hSGLT1, the H83C mutant was used to compare reaction rates of MTSEA and MTSET directly. Under identical conditions (2-minute incubation in 100 mM NaCl buffer), the concentration required for 50% inhibition was 1 μM for MTSEA versus 5 μM for MTSET, corresponding to a 5-fold higher reaction rate for MTSEA [1]. Because of this inherent reactivity difference, MTSET reaction rates were normalized to MTSEA equivalents (multiplied by 5) for cross-comparison across different mutants in the study.

Reaction Rate vs MTSET
Head-to-head
5-fold higher inhibition rate
1 μM vs 5 μM for 50% inhibition
Supports shorter incubation protocols
hSGLT1 H83C mutant; 100 mM NaCl, 2 min
Na⁺/Glucose Cotransporter Cysteine Modification Kinetics hSGLT1 Structure-Function

Broader Cysteine Reactivity Profile in EAAT1 Transporter

In a comprehensive cysteine scanning mutagenesis study of the TM4b-4c loop of the glutamate transporter EAAT1, both membrane-permeant (MTSEA) and membrane-impermeant (MTSET) reagents were tested against 44 functional cysteine mutants. MTSEA reacted with five distinct residues (Q189C, F190C, V238C, A243C, and L244C), whereas MTSET only reacted with three residues (F190C, V238C, and A243C) [1]. The broader reactivity profile of MTSEA reflects its ability to access aqueous compartments that MTSET cannot reach, providing a more complete map of residue accessibility.

Cysteine Coverage Breadth
Head-to-head
5 residues modified (MTSEA) vs 3 (MTSET)
66% broader reactivity
More complete topological mapping of EAAT1 loop
44 cysteine mutants; 2.5 mM MTSEA / 1 mM MTSET, 5 min
Glutamate Transporter EAAT1 Cysteine Accessibility Mapping

Distinct Functional Effects in NaPi-IIa Cotransporter

In the type IIa Na⁺/Pᵢ cotransporter double mutant A203C-S460C, the three major MTS reagents produced qualitatively distinct functional outcomes. Incubation with MTSEA (100 μM) led to full inhibition of cotransport and increased the Na⁺ leak current, whereas MTSET (100 μM) inhibited only cotransport without increasing leak [1]. This differential effect suggests that MTSEA modification at Cys-460 produces a conformational state that uncouples Na⁺ movement from phosphate translocation, a functional outcome not reproduced by MTSET.

Functional Phenotype
Head-to-head
MTSEA: full cotransport inhibition + increased leak
MTSET: inhibition only, no leak
NaPi-IIa A203C-S460C double mutant
Unique functional fingerprint for uncoupled conductance
Qualitative difference; MTSES mirrored MTSEA phenotype
Phosphate Transport NaPi-IIa Cotransporter Electrophysiology

Extended Aqueous Hydrolytic Half-Life vs. MTSET

At pH 7.5 and room temperature, MTSEA hydrolyzes with a half-life of approximately 15 minutes, compared to 10 minutes for MTSET and 20 minutes for MTSES . The 5-minute longer hydrolytic half-life relative to MTSET provides a practical advantage in experimental protocols, allowing more consistent reagent activity throughout typical 1-5 minute incubation periods routinely employed in SCAM experiments [1].

Hydrolytic Half-Life
Head-to-head
15 min (MTSEA) vs 10 min (MTSET)
50% more stable in aqueous buffer
Reduces variability during 1–5 min incubations
pH 7.5, room temperature
Reagent Stability Aqueous Hydrolysis Experimental Protocol Optimization

Intermediate Sulfhydryl Reactivity Between MTSET and MTSES

The inherent reactivity of MTS reagents toward small sulfhydryl compounds follows a rank order: MTSET > MTSEA > MTSES. Specifically, MTSET reacts 2.5 times faster than MTSEA, and 10 times faster than MTSES . This intermediate reactivity positions MTSEA as the balanced option for SCAM studies—more reactive than MTSES (enabling shorter incubations) but less reactive than MTSET (potentially reducing non-specific background modification).

Sulfhydryl Reactivity Order
Class-level
MTSET > MTSEA > MTSES
2.5× faster than MTSEA; 10× faster than MTSES
Intermediate reactivity balances speed and specificity
Data to verify; class-level inference
Sulfhydryl Reactivity MTS Reagent Comparison Chemical Kinetics

High-Impact SCAM Applications Where MTSEA Outperforms Alternatives


Intracellular and Transmembrane Pore-Lining Residue Mapping

MTSEA is the only positively charged MTS reagent with sufficient membrane permeability to access intracellular or deeply buried transmembrane cysteine residues. As demonstrated in the I1575A mutant of the rat brain IIA Na⁺ channel, MTSEA binds to an internal site that is completely inaccessible to the membrane-impermeant MTSET and MTSES [1]. This application is critical for complete topological mapping of channels and transporters using the substituted cysteine accessibility method (SCAM).

Differentiating Cotransport from Uncoupled Ion Leak

MTSEA produces a unique functional phenotype—cotransport inhibition coupled with increased leak current—that is not reproduced by MTSET. This was quantitatively established in the NaPi-IIa cotransporter double mutant A203C-S460C, where MTSEA (100 μM) induced leak while MTSET (100 μM) did not [1]. Researchers studying uncoupled ion conductance mechanisms in SGLT, EAAT, or NaPi transporters should prioritize MTSEA over MTSET for these differential functional assays.

Comprehensive Cysteine Accessibility Screening of Membrane Loops

For exhaustive cysteine scanning mutagenesis projects where maximal coverage of reactive residues is required, MTSEA provides superior breadth compared to MTSET. In EAAT1 glutamate transporter screening, MTSEA reacted with 5 residues in the TM4b-4c loop compared to only 3 for MTSET, a 66% broader reactivity profile [1]. This expanded accessibility is essential for detecting conformationally sensitive residues that may be missed by bulkier or charge-restricted reagents.

Rapid Cysteine Modification in Electrophysiology Protocols

MTSEA's 5-fold higher reaction rate relative to MTSET (as quantified in hSGLT1 H83C mutant studies [1]) makes it the preferred reagent when rapid cysteine modification is needed. Combined with its 15-minute hydrolytic half-life [2]—50% longer than MTSET's 10 minutes—MTSEA maintains consistent reactivity throughout typical 1-5 minute incubation windows, reducing experimental variability in two-electrode voltage clamp or patch-clamp recordings where timing precision is critical.

Application
Selection Property
Validation Focus
Intracellular & transmembrane pore mapping
Membrane permeability and positive charge
Verify cysteine accessibility in buried channel domains
Differentiating cotransport vs uncoupled leak
Unique functional fingerprint (leak induction)
Characterize electrophysiology endpoints in transporter mutants
Comprehensive cysteine scanning of loops
Broader residue reactivity profile
Compare residue coverage across loop regions
Rapid modification in electrophysiology protocols
Reaction rate and hydrolytic stability
Assess incubation time reproducibility and signal consistency

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27 linked technical documents
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